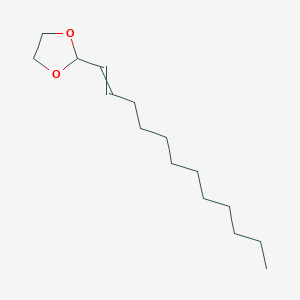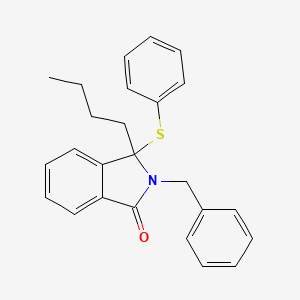
2-Benzyl-3-butyl-3-(phenylsulfanyl)-2,3-dihydro-1H-isoindol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-3-butyl-3-(phenylsulfanyl)-2,3-dihydro-1H-isoindol-1-one is a complex organic compound with a unique structure that includes a benzyl group, a butyl group, and a phenylsulfanyl group attached to an isoindoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3-butyl-3-(phenylsulfanyl)-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common approach is to start with the isoindoline core and introduce the benzyl, butyl, and phenylsulfanyl groups through a series of substitution and addition reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for mass production. This includes the use of continuous flow reactors, automated control systems, and advanced purification techniques to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-Benzyl-3-butyl-3-(phenylsulfanyl)-2,3-dihydro-1H-isoindol-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The benzyl, butyl, and phenylsulfanyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
2-Benzyl-3-butyl-3-(phenylsulfanyl)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a bioactive molecule, with studies exploring its interactions with biological targets.
Medicine: Research is ongoing to investigate its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound can be used in the development of new materials, coatings, and other industrial applications.
作用機序
The mechanism of action of 2-Benzyl-3-butyl-3-(phenylsulfanyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The benzyl, butyl, and phenylsulfanyl groups contribute to its binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and the biological or chemical context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds to 2-Benzyl-3-butyl-3-(phenylsulfanyl)-2,3-dihydro-1H-isoindol-1-one include other isoindoline derivatives with different substituents, such as:
- 2-Benzyl-3-phenylpropene
- 2-Benzyl-1-phenyl-2-propene
- 2-Benzyl-3-phenyl-propen
Uniqueness
What sets this compound apart from these similar compounds is the specific combination of the benzyl, butyl, and phenylsulfanyl groups, which confer unique chemical and biological properties
特性
CAS番号 |
647826-90-2 |
|---|---|
分子式 |
C25H25NOS |
分子量 |
387.5 g/mol |
IUPAC名 |
2-benzyl-3-butyl-3-phenylsulfanylisoindol-1-one |
InChI |
InChI=1S/C25H25NOS/c1-2-3-18-25(28-21-14-8-5-9-15-21)23-17-11-10-16-22(23)24(27)26(25)19-20-12-6-4-7-13-20/h4-17H,2-3,18-19H2,1H3 |
InChIキー |
HIGGRCZGLZNZKX-UHFFFAOYSA-N |
正規SMILES |
CCCCC1(C2=CC=CC=C2C(=O)N1CC3=CC=CC=C3)SC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


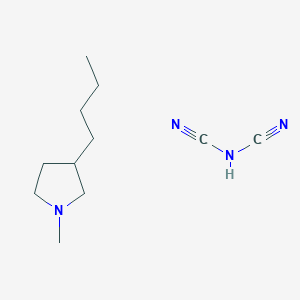
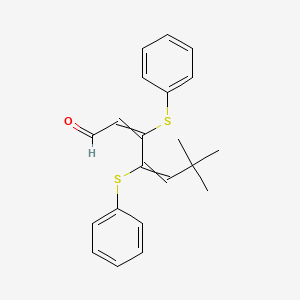

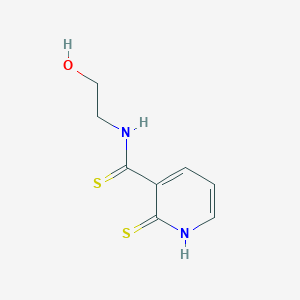
![2,4,6-Tris[2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phenyl]-1,3,5-triazine](/img/structure/B12580973.png)


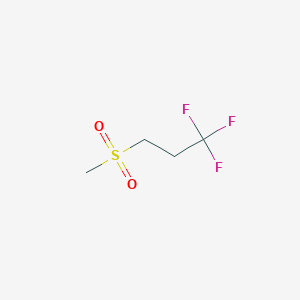

![Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12581012.png)
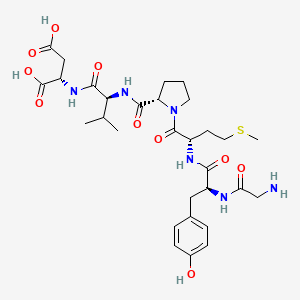
![(E)-3-[bis(prop-2-enyl)amino]-2-cyano-3-methylsulfanylprop-2-enamide](/img/structure/B12581018.png)

